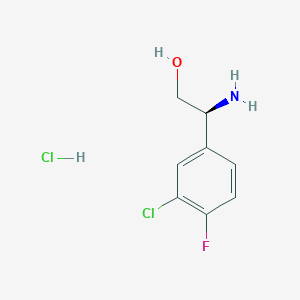

(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride (CAS No. 1269652-47-2) is a chiral β-amino alcohol derivative with the molecular formula C₈H₁₀Cl₂FNO and a molecular weight of 226.08 g/mol . This compound features a stereogenic center at the C2 position (S-configuration), a 3-chloro-4-fluorophenyl substituent, and a hydrochloride salt. It is typically stored under inert atmosphere at 2–8°C to ensure stability . The compound has a purity of ≥95% and is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMKHTRHHXHZEJ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluoroacetophenone.

Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

Resolution: The racemic mixture is then resolved to obtain the (S)-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Hydrochloride Formation: Finally, the (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Enzymatic Resolution: Using enzymes to selectively produce the (S)-enantiomer.

Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the (S)-enantiomer from achiral starting materials.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the amino group, forming the corresponding hydrocarbon.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 2-(3-chloro-4-fluorophenyl)acetone.

Reduction: 2-(3-chloro-4-fluorophenyl)ethane.

Substitution: 2-amino-2-(3-methoxy-4-fluorophenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its unique chiral configuration allows for the development of drugs with specific biological activities.

Therapeutic Uses

- HIV Research : The compound has been identified as a CCR5 receptor antagonist, which is crucial in preventing HIV entry into host cells. This mechanism is vital for developing therapeutic agents aimed at treating or preventing HIV infections .

- Alzheimer’s Disease : It has potential applications in developing γ-secretase modulators, which are being researched for their role in Alzheimer's disease treatment .

- Antimalarial Agents : The compound's structure is also explored for its potential in creating antimalarial drugs due to its interaction with biological targets involved in malaria pathology .

Neuropharmacology

Research indicates that this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. Preliminary studies on animal models suggest that it may enhance monoamine neurotransmitter levels, providing a basis for its use in treating depression .

Antioxidant Activity

The compound displays significant antioxidant properties, which could contribute to its therapeutic effects by reducing oxidative stress through free radical scavenging mechanisms. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies

A variety of studies have investigated the biological effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | CCR5 Antagonism | Demonstrated efficacy in inhibiting HIV entry into cells, supporting its use in antiviral drug development. |

| Study B | Neuropharmacological Effects | Showed modulation of serotonin levels in rodent models, indicating potential antidepressant effects. |

| Study C | Antioxidant Properties | Highlighted its ability to scavenge free radicals and reduce oxidative stress markers in vitro. |

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and alcohol groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol (CAS 1245808-01-8)

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS 1394822-95-7)

- Molecular Formula: C₉H₁₀ClF₄NO

- Molecular Weight : 259.63 g/mol

- Key Difference : Trifluoromethyl (-CF₃) group at the 3-position instead of chlorine.

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride (CAS 1810074-77-1)

- Molecular Formula: C₈H₁₀ClF₂NO

- Molecular Weight : 209.62 g/mol

- Key Difference : Two fluorine atoms at the 2- and 5-positions.

Positional Isomers and Stereoisomers

(S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS 1253790-80-5)

(R)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride (CAS 325152-98-5)

- Molecular Formula: C₈H₁₁ClFNO

- Molecular Weight : 191.63 g/mol

- Key Difference : R-configuration instead of S.

- Impact: Potential enantioselective differences in pharmacological activity .

Analogs with Additional Substituents

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS 1951425-23-2)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Difference : Methyl group at the 2-position adjacent to fluorine.

2-Amino-2-(2,4-dichlorophenyl)ethanol Hydrochloride (CAS 43189-37-3)

- Molecular Formula: C₈H₁₀Cl₃NO

- Molecular Weight : 242.53 g/mol

- Key Difference : Dichloro substitution at 2- and 4-positions.

- Impact: Increased molecular weight and altered electronic profile compared to mono-halogenated analogs .

Research Findings

- Solubility: The hydrochloride salt form (e.g., 1269652-47-2) generally exhibits higher aqueous solubility than non-salt analogs (e.g., 1245808-01-8) due to ionic interactions .

- Bioactivity : Fluorine and chlorine substituents enhance metabolic stability and receptor affinity in CNS-targeting compounds, as seen in analogs like 1394822-95-7 .

- Stereochemistry : Enantiomers (e.g., R vs. S configurations) show divergent pharmacokinetic profiles, as observed in 325152-98-5 .

Biological Activity

(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride is a chiral compound with diverse biological activities and applications in medicinal chemistry. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₈H₉ClFNO

- Molecular Weight : 189.62 g/mol

- CAS Number : 496856-52-1

- Purity : Typically above 98% for research applications .

Research indicates that this compound acts primarily as an antagonist at the CCR5 chemokine receptor. This interaction is significant for its potential use in therapeutic applications against HIV infection, as CCR5 is a co-receptor that HIV uses to enter host cells .

Biological Activities

- Antiviral Activity :

-

Antimicrobial Activity :

- In vitro studies have reported moderate to good antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria, with specific MIC values ranging from 4.69 µM to 156.47 µM depending on the strain tested .

- Antiparasitic Activity :

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent university assessed the antiviral efficacy of this compound in vitro. The results showed a dose-dependent reduction in HIV replication in cell cultures, with an IC50 value of approximately 0.5 µM. This suggests that the compound is highly effective at low concentrations and warrants further investigation in vivo.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 8 µM against S. aureus and 32 µM against E. coli, indicating its potential as an antibacterial agent .

Research Findings

Q & A

Q. What are the recommended methods for synthesizing (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride with high enantiomeric purity?

- Methodological Answer: Synthesis can be optimized using asymmetric catalysis or chiral resolution. Evidence from related compounds suggests employing reductive amination of ketone precursors with chiral catalysts (e.g., Ru-BINAP complexes) to achieve >98% enantiomeric excess (ee). Post-synthesis, purification via recrystallization in ethanol or isopropanol improves purity . For hydrochloride salt formation, gaseous HCl introduction in anhydrous ethanol at 0–5°C is effective .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer:

- X-ray crystallography : Use SHELXL for single-crystal refinement to confirm stereochemistry and salt formation .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 7.2–7.8 ppm) and ethanol backbone signals (δ 3.5–4.2 ppm). Multiplicity analysis (e.g., doublets for fluorinated aryl groups) aids in structural validation .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid as mobile phase determine enantiopurity .

Q. How can researchers assess the compound’s stability under various storage conditions?

- Methodological Answer: Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Monitor degradation via HPLC for byproducts (e.g., free amine or dehalogenated species). Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for hydrochloride salts of similar β-amino alcohols?

- Methodological Answer: Discrepancies often arise from solvent polarity and counterion effects. Use Hansen solubility parameters to screen solvents: polar aprotic solvents (DMSO, DMF) enhance solubility (>50 mg/mL), while aqueous buffers (pH 4–6) improve dissolution via protonation. Turbidimetric titration in ethanol/water mixtures quantifies solubility limits .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the amino and hydroxyl groups.

- Molecular Dynamics : Simulate interactions in catalytic systems (e.g., Pd-catalyzed cross-coupling) to predict regioselectivity.

- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What experimental designs mitigate racemization during derivatization reactions?

- Methodological Answer:

- Low-Temperature Conditions : Perform acylations or sulfonations at –20°C to minimize epimerization.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection, which is stable under acidic/basic conditions.

- Kinetic Monitoring : Track ee via inline HPLC-MS to terminate reactions before racemization exceeds 2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.